molecular formula C22H14BrN B1526697 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole CAS No. 934545-83-2

3-Bromo-9-(naphthalen-1-yl)-9H-carbazole

Cat. No.: B1526697
CAS No.: 934545-83-2
M. Wt: 372.3 g/mol
InChI Key: QTWVKYHIDBPQIL-UHFFFAOYSA-N
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Description

3-Bromo-9-(naphthalen-1-yl)-9H-carbazole is a useful research compound. Its molecular formula is C22H14BrN and its molecular weight is 372.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Modulation of Carcinogen Metabolizing Enzymes

Research on fused heterocycles pendant to tetrahydronaphthalene derivatives, which are structurally related to 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole, has shown significant effects on carcinogen metabolizing enzymes. These compounds have been identified as inducers of enzymes like epoxide hydrolase and glutathione S-transferases, suggesting potential for cancer prevention and therapy (Hamdy et al., 2010).

Advanced Materials for Organic Electronics

Carbazole derivatives have been applied in the development of novel heteroleptic iridium(III) complexes for polymer light-emitting diodes (OLEDs). These materials, due to their amorphous nature and high thermal stability, demonstrate good electroluminescent performance, making them valuable for advanced electronic and photonic devices (Tang et al., 2014).

Synthesis and Optical Properties

The synthesis and optical properties of diindole-annulated naphthalene diimides, which share a structural motif with the targeted compound, offer insights into the electronic and optical behavior of these materials. This research contributes to the understanding of structure-property relationships in organic semiconductors and their application in optoelectronic devices (Suraru et al., 2014).

Electropolymerization and Electrochemical Behavior

The study of donor-acceptor-donor compounds containing carbazole and naphthalene diimide units sheds light on their synthesis, electropolymerization, and spectroelectrochemical behavior. These compounds exhibit ambipolar characteristics and are promising materials for organic electronics, highlighting the versatile applications of carbazole derivatives (Rybakiewicz et al., 2020).

Properties

IUPAC Name

3-bromo-9-naphthalen-1-ylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrN/c23-16-12-13-22-19(14-16)18-9-3-4-10-21(18)24(22)20-11-5-7-15-6-1-2-8-17(15)20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWVKYHIDBPQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732395
Record name 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934545-83-2
Record name 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-9-(1-naphthyl)-9H-carbazole
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Synthesis routes and methods I

Procedure details

5.9 g (20 mmol) of 9-(1-naphthyl)carbazole was put into a 500 mL Meyer flask, and 50 mL of ethyl acetate and 50 mL of toluene were added thereto, and the reaction mixture was stirred. Then, 3.6 g (20 mmol) of N-bromosuccinimide was slowly added to the solution, and the solution was stirred for about 170 hours (one week) at room temperature. After this solution was washed with water, the organic layer was dried with magnesium sulfate. Filtration and concentration of the reaction mixture gave 7.4 g of 3-bromo-9-(1-naphthyl)carbazole as white powder (99% yield). The Rf values (SiO2, eluent; hexane:ethyl acetate=2:1) of 3-bromo-9-(1-naphthyl)carbazole and 9-(1-naphthyl)carbazole were 0.43 and 0.35, respectively.
Quantity
5.9 g
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50 mL
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3.6 g
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50 mL
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Synthesis routes and methods II

Procedure details

In a 200-mL conical flask, 5.9 g (20 mmol) of 9-(1-naphthyl)-9H-carbazole was dissolved in a mixture solvent of 50 mL of toluene and 70 mL of ethyl acetate, and then 3.6 g (20 mmol) of N-bromosuccinimide (abbreviation: NBS) was added to this solution. The mixture was stirred at room temperature for 36 hours. After completion of the reaction, this mixture solution was washed with water, and magnesium sulfate was added thereto so that moisture was adsorbed. This suspension was filtrated, and the obtained filtrate was concentrated and collected. As a result, 7.4 g of white powder that was an objective substance was obtained in a yield of 99%. The synthesis scheme of Step 1 is shown in (F6-1).
Quantity
5.9 g
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Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-9-(naphthalen-1-yl)-9H-carbazole
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3-Bromo-9-(naphthalen-1-yl)-9H-carbazole

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